Flavinadeninedinucleotidedisodium(FADdisodium)

Catalog No.
S527718
CAS No.
84366-81-4
M.F
C27H33N9NaO15P2
M. Wt
808.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavinadeninedinucleotidedisodium(FADdisodium)

CAS Number

84366-81-4

Product Name

Flavinadeninedinucleotidedisodium(FADdisodium)

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

Molecular Formula

C27H33N9NaO15P2

Molecular Weight

808.5 g/mol

InChI

InChI=1S/C27H33N9O15P2.Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);/t14-,15+,16+,19-,20+,21+,26+;/m0./s1

InChI Key

NQOZVHXDRLWYCQ-WQLILBPHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dinucleotide, Flavin-Adenine, FAD, Flavin Adenine Dinucleotide, Flavin-Adenine Dinucleotide, Flavitan

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

The exact mass of the compound Flavin adenine dinucleotide disodium is 829.121 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Riboflavin. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flavin adenine dinucleotide disodium (FAD-Na2) is the highly water-soluble, redox-active disodium salt of the essential flavoprotein coenzyme. Characterized by its dual-nucleotide structure and a standard redox potential critical for biological electron transfer, it serves as the obligate prosthetic group for numerous oxidoreductases, including glucose oxidase (GOx) and D-amino acid oxidase (DAAO) [1]. For industrial and laboratory procurement, FAD disodium is prioritized over generic flavins due to its immediate aqueous solubility (up to 50 mg/mL), rapid enzyme reconstitution kinetics, and suitability for electropolymerization in low-potential amperometric biosensors .

Substituting FAD disodium with FAD free acid (CAS 146-14-5) or simpler flavins like riboflavin or flavin mononucleotide (FMN) introduces severe process liabilities. Riboflavin and FMN lack the complete adenine dinucleotide moiety, rendering them sterically incapable of reconstituting the active sites of apo-flavoproteins like GOx or DAAO, resulting in zero catalytic rescue [1]. Furthermore, while FAD free acid is chemically identical at the core, its poor dissolution kinetics and tendency to acidify unbuffered reconstitution media can trigger localized protein denaturation . The disodium salt guarantees rapid, pH-neutral dissolution at high stock concentrations (>40 mM), which is a strict prerequisite for reproducible biosensor functionalization and industrial biocatalyst stabilization .

Aqueous Solubility and High-Concentration Stock Preparation

The procurement of FAD disodium is primarily driven by its superior aqueous solubility compared to baseline flavins. FAD disodium reliably achieves aqueous concentrations of 33.3 to 50.0 mg/mL (approx. 40–60 mM) without the need for alkaline titration or excessive heating . In stark contrast, riboflavin is practically insoluble in water (~0.045 mg/mL), and FAD free acid requires careful pH adjustment to achieve comparable molarities, risking degradation of the labile pyrophosphate linkage .

Evidence DimensionAqueous Solubility Limit
Target Compound Data33.3 - 50.0 mg/mL in H2O
Comparator Or BaselineRiboflavin: ~0.045 mg/mL; FAD free acid: Requires pH adjustment
Quantified Difference>1,000-fold increase in aqueous solubility over riboflavin; eliminates pH-titration steps vs. free acid.
ConditionsStandard aqueous dissolution at 20-25 °C

Enables the preparation of highly concentrated, pH-neutral stock solutions necessary for enzyme reconstitution and electrode dip-coating without risking solvent-induced protein denaturation.

Prevention of Apoenzyme Dissociation and Thermal Inactivation

In biocatalytic applications, the addition of exogenous FAD disodium is quantitatively proven to stabilize flavoenzymes against thermal and pH-induced degradation. For D-amino acid oxidase (DAAO), thermal inactivation primarily occurs via the dissociation of the functional dimer into inactive apo-monomers. The supplementation of 2.0 mM FAD disodium into the buffer matrix completely shifts the equilibrium, preventing subunit dissociation and preserving near-total catalytic activity under thermal stress (40 °C) where the free enzyme rapidly loses viability [1].

Evidence DimensionEnzyme Thermal Stability (Residual Activity)
Target Compound DataDAAO + 2.0 mM FAD disodium: Near 100% retention of dimeric stability
Comparator Or BaselineFree DAAO (no exogenous FAD): Rapid dissociation and inactivation
Quantified DifferenceComplete prevention of apo-monomer dissociation under thermal stress (40 °C).
ConditionsDAAO (0.2 mg/mL) in various buffers at 40 °C with and without 2 mM FAD disodium.

Justifies the continuous dosing of FAD disodium in industrial bioreactors and diagnostic kits to extend the operational half-life of expensive flavoenzymes.

Electrocatalytic Efficiency in NADH Transducer Biosensors

FAD disodium serves as a premium precursor for the electropolymerization of redox-active films. Poly(FAD) modified electrodes, synthesized from FAD disodium, exhibit exceptional electrocatalytic activity for NADH oxidation. These transducers operate at 0.00 V (pH 7.4), which is the lowest potential reported for NADH transducers, effectively eliminating electrochemical interference from coexisting electroactive species like ascorbic acid or uric acid . The system achieves an electrochemical rate constant of 1.8 × 10^-3 cm/s, matching the NADH mass-transfer limit .

Evidence DimensionElectrocatalytic Operating Potential and Rate Constant
Target Compound DataPoly(FAD) from FAD disodium: 0.00 V (pH 7.4), k = 1.8 × 10^-3 cm/s
Comparator Or BaselineStandard NADH transducers: Typically operate at +0.40 V to +0.70 V
Quantified DifferenceOperating potential lowered by >400 mV; rate constant optimized to mass-transfer limits.
ConditionsPoly(FAD)-modified porous carbon or glassy carbon electrodes at pH 7.4.

Allows biosensor manufacturers to produce highly selective, interference-free amperometric detectors for clinical diagnostics.

Amperometric Biosensor Manufacturing

Directly utilizing the low-potential electrocatalytic properties of poly(FAD) films, FAD disodium is the precursor of choice for fabricating interference-free NADH, glucose, and fructose biosensors .

Industrial Biocatalyst Stabilization

Due to its ability to prevent apoenzyme dissociation, FAD disodium is continuously supplemented into bioreactors utilizing D-amino acid oxidase (DAAO) for the production of 7-amino cephalosporanic acid, maximizing enzyme operational half-life [1].

Diagnostic Kit Formulation

Its superior aqueous solubility (50 mg/mL) allows for the formulation of highly concentrated, pH-neutral liquid reagents used in clinical chemistry analyzers for the precise reconstitution of lyophilized apo-flavoproteins .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

808.14690466 Da

Monoisotopic Mass

808.14690466 Da

Heavy Atom Count

54

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67U7UHJ04C

Other CAS

146-14-5
84366-81-4

Dates

Last modified: 08-15-2023
1: Jahn K, Buschmann V, Hille C. Simultaneous Fluorescence and Phosphorescence Lifetime Imaging Microscopy in Living Cells. Sci Rep. 2015 Sep 22;5:14334. doi: 10.1038/srep14334. PubMed PMID: 26390855; PubMed Central PMCID: PMC4585718.

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